FabI Binding Mode Divergence from Triclosan
The kalimantacin antibiotics (including kalimantacin C as a member of this class) bind to the FabI enoyl-acyl carrier protein binding site in a unique conformation that differs significantly from the binding mode of other known FabI inhibitors, including triclosan [1]. This distinctive binding orientation was elucidated through combined X-ray crystallography, molecular dynamics simulations, in vitro kinetic studies, and chemical derivatization experiments [1]. The binding interaction involves key residues in FabI that stabilize the antibiotic-target complex in a manner not observed with comparator FabI inhibitors [1].
| Evidence Dimension | FabI binding conformation and interaction mode |
|---|---|
| Target Compound Data | Unique binding conformation distinct from known FabI inhibitors; key stabilizing residues identified in FabI |
| Comparator Or Baseline | Triclosan and other known FabI inhibitors |
| Quantified Difference | Qualitative structural divergence (binding conformation differs significantly); no numerical KD or IC50 comparison available for kalimantacin C specifically |
| Conditions | X-ray crystallography with S. aureus FabI; molecular dynamics simulations; in vitro kinetic studies |
Why This Matters
A structurally distinct binding mode reduces the likelihood of pre-existing cross-resistance from other FabI inhibitor scaffolds, which is critical for procurement decisions in antibiotic discovery programs targeting multidrug-resistant pathogens.
- [1] Fage CD, Lathouwers T, Vanmeert M, Gao LJ, Vrancken K, Lammens EM, Weir ANM, Degroote R, Cuppens H, Kosol S, Simpson TJ, Crump MP, Willis CL, Herdewijn P, Lescrinier E, Lavigne R, Anné J, Masschelein J. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI. Angew Chem Int Ed Engl. 2020 Jun 22;59(26):10549-10556. doi: 10.1002/anie.201915407. PMID: 32208550. View Source
